(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone
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Overview
Description
The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is a synthetic organic molecule that features a unique combination of functional groups, including a benzylthio group, an imidazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol or thiolate anion.
Attachment of the Fluorophenyl Group: The fluorophenyl group is usually introduced through a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The imidazole ring and the benzylthio group can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. Its structural features could also make it a candidate for drug development, targeting specific biological pathways.
Medicine
Medicinally, the compound’s potential pharmacological properties could be explored for therapeutic applications. Its imidazole ring is a common motif in many bioactive molecules, suggesting possible roles in antimicrobial, antifungal, or anticancer treatments.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its synthesis and functionalization could lead to applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its imidazole ring, which can mimic the structure of natural substrates or inhibitors. The benzylthio group could form covalent bonds with target proteins, while the fluorophenyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-chlorophenyl)methanone
- (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-bromophenyl)methanone
- (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methylphenyl)methanone
Uniqueness
Compared to its analogs, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and influence its electronic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c18-15-9-5-4-8-14(15)16(21)20-11-10-19-17(20)22-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJBEBDFOLFOBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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